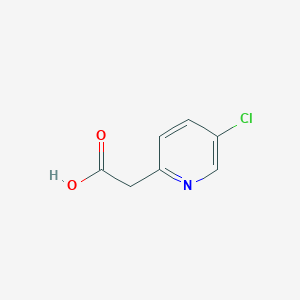

2-(5-Chloropyridin-2-yl)acetic acid

Beschreibung

Nomenclature and Chemical Identity in Scholarly Contexts

The precise identification of a chemical compound is fundamental in scientific discourse. This section details the standardized naming conventions, common synonyms, and registry information for 2-(5-Chloropyridin-2-yl)acetic acid.

According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for this compound is This compound . sigmaaldrich.com This name unequivocally describes the molecular structure, indicating an acetic acid group attached to the second position of a pyridine (B92270) ring which is, in turn, substituted with a chlorine atom at the fifth position.

In scientific literature and commercial catalogs, this compound is also known by several synonyms. These include:

(5-chloro-2-pyridinyl)acetic acid sigmaaldrich.com

5-Chloropyridine-2-acetic acid koreascience.kr

2-Pyridineacetic acid, 5-chloro- guidechem.com

RARECHEM AL MS 0475 koreascience.kr

It is also sometimes referred to by its CAS Registry Number.

The Chemical Abstracts Service (CAS) has assigned the registry number 1000522-43-9 to this compound. sigmaaldrich.com This unique identifier is crucial for database searches and unambiguous identification in publications and patents. Several chemical suppliers and databases list this compound, facilitating its procurement and cross-referencing for researchers. bldpharm.compharmaffiliates.comrsc.orgnih.gov

Structural Features and Core Chemical Framework

The chemical behavior and reactivity of this compound are dictated by its two primary structural components: the chlorinated pyridine moiety and the acetic acid functionality.

Chlorinated Pyridine Moiety

The pyridine ring is an aromatic heterocycle containing a nitrogen atom. The presence of this nitrogen atom, along with the chlorine substituent, significantly influences the electronic properties of the ring. The nitrogen atom is more electronegative than carbon and, in an acidic medium, can be protonated to form a pyridinium (B92312) ion, which deactivates the ring towards electrophilic substitution. uoanbar.edu.iqwikipedia.org

The chlorine atom at the 5-position is an electron-withdrawing group by induction, but it can also be electron-donating through resonance. nih.gov This electronic interplay affects the reactivity of the pyridine ring. Generally, the pyridine ring is electron-deficient, making it susceptible to nucleophilic attack, particularly at the 2- and 4-positions. uoanbar.edu.iqimperial.ac.uk The substitution pattern of the pyridine ring can direct the course of chemical reactions. acs.orgnih.gov

Acetic Acid Functionality

The acetic acid group (-CH₂COOH) attached to the pyridine ring is a carboxylic acid. This functional group is responsible for the acidic nature of the compound and provides a reactive site for various chemical transformations. nist.gov The carboxylic acid group can undergo reactions such as esterification, amidation, and reduction. The acylation of amines with acid chlorides or anhydrides, a common reaction involving the carboxylic acid functionality, is a key step in the synthesis of amides. chemicalbook.com

The combination of the chlorinated pyridine ring and the acetic acid functionality makes this compound a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs). For instance, it is a known impurity and intermediate in the synthesis of Edoxaban, an oral anticoagulant. koreascience.krpharmaffiliates.com

Chemical and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆ClNO₂ | nih.govnih.govuni.lu |

| Molecular Weight | 171.58 g/mol | guidechem.com |

| CAS Registry Number | 1000522-43-9 | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| Predicted Boiling Point | 295.9 ± 25.0 °C | guidechem.com |

| Predicted Flash Point | 132.8 ± 23.2 °C | guidechem.com |

| Predicted Density | 1.405 ± 0.06 g/cm³ | guidechem.com |

Amide Bond Linkage (for related oxoacetic acid derivatives)

The formation of an amide bond is a fundamental transformation in organic chemistry, frequently employed in the synthesis of pharmaceuticals and other bioactive molecules. For carboxylic acids like 2-((5-chloropyridin-2-yl)amino)-2-oxoacetic acid, the creation of an amide linkage with a primary or secondary amine is a key reaction. This process typically requires the activation of the carboxylic acid, as a direct reaction with an amine is often slow and inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt. nih.gov

The activation is commonly achieved using coupling reagents. These reagents react with the carboxylic acid to form a highly reactive intermediate, such as an activated ester, which is then readily attacked by the amine nucleophile to form the desired amide. researchgate.net This methodology is central to peptide synthesis and is widely applicable to a broad range of carboxylic acids and amines. researchgate.net

Several classes of coupling reagents are available, each with its own advantages. Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and ethyl(dimethylaminopropyl)carbodiimide (EDC), are frequently used, often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and suppress side reactions. fishersci.co.uk Phosphonium salt-based reagents, like PyBOP, and aminium/uronium reagents, such as HATU, are also powerful activators that facilitate amide bond formation under mild conditions. researchgate.netfishersci.co.uk

Table 2: Common Reagents for Amide Bond Formation from Carboxylic Acids

| Reagent Class | Example Reagents | Function |

|---|---|---|

| Carbodiimides | DCC, EDC fishersci.co.uk | Activate carboxylic acids to facilitate nucleophilic attack by amines. fishersci.co.uk |

| Triazole Additives | HOBt, HOAt fishersci.co.uk | Used with carbodiimides to form active esters, increase reaction rates, and prevent racemization. fishersci.co.uk |

| Phosphonium Salts | PyBOP, BOP fishersci.co.uk | Highly effective coupling agents for forming amide bonds. fishersci.co.uk |

| Aminium/Uronium Salts | HATU, HBTU fishersci.co.uk | Act as potent activators for challenging amide couplings. fishersci.co.uk |

Data sourced from Fisher Scientific.

Significance and Research Trajectory of Chloropyridine-Containing Compounds

Chloropyridine derivatives are a cornerstone of modern synthetic chemistry, providing the structural framework for a vast array of functional molecules. Their importance stems from the unique chemical properties conferred by the pyridine ring—a six-membered heterocycle containing a nitrogen atom—and the strategic placement of chlorine substituents. chempanda.comweimiaobio.com This combination allows for versatile chemical modifications, making them indispensable intermediates in several industries. chempanda.com

Role in Pharmaceutical Synthesis and Drug Discovery

In the realm of medicinal chemistry, the pyridine scaffold is considered a "privileged structure" due to its frequent appearance in biologically active compounds and FDA-approved drugs. researchgate.net The incorporation of a pyridine moiety is a key strategy in drug discovery. researchgate.net Chlorine atoms are also of great importance in pharmaceutical development, with over 250 FDA-approved drugs containing chlorine. nih.gov

Chloropyridine derivatives are crucial intermediates in the synthesis of numerous pharmaceuticals. chempanda.comwikipedia.org For instance, 2-chloropyridine (B119429) is a starting material for producing antihistamines like pheniramine (B192746) and antiarrhythmic drugs such as disopyramide. chempanda.comwikipedia.org Furthermore, 2-amino-5-chloropyridine (B124133) is a key precursor for zopiclone, a nonbenzodiazepine medication used to treat insomnia. chempanda.com Research has also explored novel 2-chloro-pyridine derivatives containing flavone (B191248) moieties as potential antitumor agents that function by inhibiting telomerase. nih.gov The compound 2-((5-chloropyridin-2-yl)amino)-2-oxoacetic acid is a known impurity in the manufacturing of Edoxaban, an anticoagulant medication, highlighting the direct relevance of this chemical family to the pharmaceutical industry. pharmaffiliates.com

Table 3: Examples of Pharmaceuticals Derived from Chloropyridine Precursors

| Drug | Therapeutic Class | Chloropyridine Precursor |

|---|---|---|

| Zopiclone | CNS Depressant (Hypnotic) | 2-Amino-5-chloropyridine chempanda.com |

| Pheniramine | Antihistamine | 2-Chloropyridine chempanda.comwikipedia.org |

| Disopyramide | Antiarrhythmic | 2-Chloropyridine chempanda.com |

| Edoxaban (related impurity) | Anticoagulant | 2-((5-Chloropyridin-2-yl)amino)-2-oxoacetic acid pharmaffiliates.com |

Data sourced from Chempanda and Pharmaffiliates.

Applications in Agrochemical Development

The pyridine ring is often referred to as the "chip" of pesticides, as it forms the core of many highly effective and low-toxicity agrochemicals. agropages.com Chlorinated pyridine derivatives are particularly vital as intermediates for a wide range of products that protect crops and enhance yields. agropages.comgrandviewresearch.com

These compounds are used to synthesize fungicides, herbicides, and insecticides. chempanda.comgoogle.com For example, 2-chloro-5-methylpyridine (B98176) is a key intermediate for producing the widely used neonicotinoid insecticides imidacloprid (B1192907) and acetamiprid. agropages.com Another important derivative, 2-chloro-6-trichloromethyl pyridine (CTC), is used to manufacture the pesticide chlorfenapyr. agropages.com The development of agrochemicals based on pyridine derivatives has led to significant advancements in crop protection, offering products with enhanced longevity and targeted activity. agropages.comnih.gov The versatility of the chloropyridine structure continues to drive research into new and more effective agricultural solutions. nih.gov

Table 4: Examples of Agrochemicals Derived from Chlorinated Pyridines

| Agrochemical | Type | Key Intermediate |

|---|---|---|

| Imidacloprid | Insecticide | 2-Chloro-5-methylpyridine agropages.com |

| Acetamiprid | Insecticide | 2-Chloro-5-methylpyridine agropages.com |

| Chlorfenapyr | Pesticide/Herbicide | 2-Chloro-6-trichloromethyl pyridine (CTC) agropages.com |

| Fluazinam | Fungicide | 2-Amino-3-chloro-5-trifluoromethyl pyridine (ACTF) agropages.com |

Data sourced from AgroPages.

Historical Context of Related Pyridine Derivatives in Chemical Research

The history of pyridine chemistry is a significant chapter in the development of organic and heterocyclic chemistry. Pyridine was first identified in the late 1840s by the Scottish chemist Thomas Anderson, who isolated it by heating animal bones to high temperatures. acs.org He named the substance "pyridine" from the Greek words pyr (fire) and idine (indicating an aromatic base). acs.org

The correct chemical structure of pyridine, a six-membered ring isoelectronic with benzene (B151609), was determined independently by Wilhelm Körner and James Dewar about two decades after its discovery. acs.org The first major synthetic route to pyridine derivatives was developed in 1881 by Arthur Hantzsch. wikipedia.org The Hantzsch pyridine synthesis, which typically involves the condensation of a β-keto acid, an aldehyde, and ammonia, became a foundational method in heterocyclic chemistry. wikipedia.org

Another landmark achievement was the Chichibabin pyridine synthesis, reported in 1924 by the Russian chemist Aleksei Chichibabin. acs.orgwikipedia.org This method, which involves the condensation of aldehydes and ketones with ammonia, remains in industrial use today. wikipedia.org While pyridine was historically obtained from coal tar, synthetic manufacturing processes became dominant in the 1950s, allowing for large-scale production to meet the growing demand from the pharmaceutical and agrochemical industries. wikipedia.orgnih.gov

Table 5: Timeline of Key Developments in Pyridine Chemistry

| Year | Event | Key Figure(s) | Significance |

|---|---|---|---|

| Late 1840s | Isolation and naming of pyridine | Thomas Anderson | First discovery of the pyridine heterocycle. acs.org |

| c. 1860s-1870s | Elucidation of pyridine's structure | Wilhelm Körner & James Dewar | Determined the correct six-membered ring structure. acs.org |

| 1876 | First chemical synthesis of pyridine | - | Synthesized from acetylene (B1199291) and hydrogen cyanide. nih.gov |

| 1881 | Development of Hantzsch pyridine synthesis | Arthur Hantzsch | First major general synthesis of pyridine derivatives. wikipedia.org |

| 1924 | Development of Chichibabin pyridine synthesis | Aleksei Chichibabin | An improved, industrially relevant synthesis method. acs.orgwikipedia.org |

| 1950s | Rise of synthetic production methods | - | Shift from coal tar to large-scale synthetic manufacturing. nih.gov |

Data sourced from Wikipedia, American Chemical Society, and NCBI Bookshelf.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(5-chloropyridin-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c8-5-1-2-6(9-4-5)3-7(10)11/h1-2,4H,3H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUCKAGADUXSVKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Cl)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20674000 | |

| Record name | (5-Chloropyridin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000522-43-9 | |

| Record name | (5-Chloropyridin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(5-chloropyridin-2-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Transformations

Synthetic Routes to 2-(5-Chloropyridin-2-yl)acetic acid and its Precursors

The synthesis of the target molecule relies on the effective preparation of its essential building blocks.

Preparation of 2-amino-5-chloropyridine (B124133) as a Key Intermediate.chemicalbook.com

A crucial starting material is 2-amino-5-chloropyridine. chemicalbook.com Its synthesis is a critical first step.

The direct chlorination of 2-aminopyridine (B139424) is a common method to produce 2-amino-5-chloropyridine. This reaction is typically carried out in a strongly acidic medium to achieve selective monochlorination. google.com The use of a strong acid, such as sulfuric acid, protonates the 2-aminopyridine. google.combrainly.com This protonation directs the incoming chlorine atom to the 5-position of the pyridine (B92270) ring, minimizing the formation of other chlorinated products. google.com

Different chlorinating agents can be employed, including chlorine gas, hypochlorous acid, thionyl chloride, and sulfuryl chloride. google.com Another approach involves using hydrochloric acid as the chlorine source and an oxidizing agent like hydrogen peroxide to generate the active chlorine species in situ. guidechem.comgoogle.com

A multi-step synthesis route has also been described, which involves the nitration of 2-aminopyridine, followed by acylation, reduction, chlorination, and finally hydrolysis to yield 2-amino-5-chloropyridine. guidechem.com This method, while more complex, offers an alternative pathway under milder conditions compared to high-pressure and low-temperature chlorination. guidechem.com

A significant challenge in the chlorination of 2-aminopyridine is preventing over-chlorination, which leads to the formation of 2-amino-3,5-dichloropyridine. google.com The formation of this byproduct not only reduces the yield of the desired monochloro product but also complicates the purification process. google.com

It has been found that conducting the reaction in a strongly acidic medium with a Hammett acidity function (H₀) of less than -3.5 is crucial for minimizing the dichloro byproduct. google.com In such highly acidic environments, the rate of chlorination of the protonated 2-aminopyridine is significantly greater than the rate of chlorination of the protonated 2-amino-5-chloropyridine, thus favoring monochlorination. google.com For instance, using 72% sulfuric acid can result in an 82% yield of almost exclusively 2-amino-5-chloropyridine. brainly.com

Alternative methods to improve selectivity and yield include using N-chlorosuccinimide (NCS) as the chlorinating agent, which can achieve yields up to 90%. patsnap.com However, NCS is a more expensive reagent, and the formation of dichlorides is not entirely avoided. patsnap.com Another innovative approach uses a sodium hypochlorite (B82951) and hydrochloric acid solution as the chlorinating agent, which is reported to be a low-cost and low-pollution method with a yield of 72%. guidechem.com This method works by the slow, in-situ generation of active chlorine, which allows for better control over the extent of chlorination. guidechem.comgoogle.com

Recent research has also explored the use of a blue LED lamp to irradiate a solution of 2-aminopyridine and bromine as a catalyst, followed by the introduction of chlorine gas. patsnap.com This method is claimed to achieve high selectivity and yields of up to 99.4% by generating bromine free radicals that selectively combine with the 5-position of the pyridine ring, thus preventing the cascade reactions that lead to polychlorinated compounds. patsnap.com

Table 1: Comparison of Synthetic Methods for 2-amino-5-chloropyridine

| Method | Chlorinating Agent | Catalyst/Medium | Reported Yield | Key Advantages | Key Disadvantages |

| Direct Chlorination | Chlorine Gas | Strong Sulfuric Acid (72%) | 82% brainly.com | High selectivity for monochlorination. google.combrainly.com | Requires strongly acidic conditions. google.com |

| Oxidation of HCl | Hydrogen Peroxide | Hydrochloric Acid | ~70% guidechem.com | Avoids direct use of chlorine gas, safer operation. guidechem.comgoogle.com | Yield is moderate. |

| N-Chlorosuccinimide | N-Chlorosuccinimide (NCS) | - | Up to 90% patsnap.com | High yield. | Expensive reagent, some dichloride formation. patsnap.com |

| Hypochlorite/HCl | Sodium Hypochlorite/HCl | - | 72% guidechem.com | Low cost, low pollution, controlled reaction. guidechem.com | Moderate yield. |

| Photocatalytic | Chlorine Gas | Bromine/Blue LED | Up to 99.4% patsnap.com | High selectivity and yield, mild conditions. patsnap.com | Requires specific equipment (LED lamp). |

| Multi-step Synthesis | Various | - | Not specified | Mild reaction conditions. guidechem.com | Complex, multi-step process. guidechem.com |

Synthesis of Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate (Related Ester Precursor).chemicalbook.comguidechem.comguidechem.combenchchem.com

A key precursor for the synthesis of many pharmaceuticals is ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate. chemicalbook.comchemicalbook.com

The most common method for synthesizing ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate is the direct acylation of 2-amino-5-chloropyridine. This is typically achieved by reacting 2-amino-5-chloropyridine with an acylating agent like ethyl oxalyl chloride or ethyl 2-chloro-2-oxoacetate. google.com The reaction is generally carried out in the presence of a base, such as triethylamine (B128534), and a solvent like acetonitrile. google.com

The base, triethylamine, plays a crucial role in scavenging the hydrochloric acid that is formed as a byproduct of the reaction, thus driving the equilibrium towards the product. The reaction temperature is often controlled, for instance, at around 60°C, to optimize the reaction rate and minimize side reactions. google.com Following the reaction, the product, often in the form of its hydrochloride salt, is typically isolated through filtration and purified by drying under reduced pressure.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The amino group of 2-amino-5-chloropyridine acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ethyl oxalyl chloride. The subsequent loss of a chloride ion and a proton (abstracted by the base) leads to the formation of the desired ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate.

While the reaction is often carried out with a stoichiometric amount of base, catalytic approaches are also of interest to improve efficiency and reduce waste. The choice of solvent can also influence the reaction rate and yield. Acetonitrile is a commonly used solvent, providing a suitable medium for the reactants. google.com

Direct Acylation via Oxalyl Chloride and Derivatives

Optimization of Reaction Conditions (Temperature, Solvents, and Stoichiometry)

The synthesis of derivatives of this compound often requires careful optimization of reaction conditions to maximize yield and purity. Temperature, solvent choice, and stoichiometry of reactants are critical parameters that are frequently adjusted.

For instance, in the preparation of an amide derivative, the reaction of tert-butyl N-((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl) cyclohexyl) carbamate (B1207046) with ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate is sensitive to temperature. One documented procedure involves heating the mixture to approximately 50 °C before the slow addition of a base, triethylamine. The reaction temperature is then raised to about 60 °C and maintained for several hours to ensure the completion of the reaction. google.com In another variation of this synthesis, the initial mixing and addition of triethylamine are performed at a lower temperature of about 10 °C, after which the mixture is heated to 70 °C for an extended period. google.com

The choice of solvent is also crucial. Acetonitrile is a commonly used solvent for this type of transformation, providing a suitable medium for the reactants. google.com The stoichiometry of the base is another key factor. In the aforementioned synthesis, triethylamine is added in specific molar equivalents to facilitate the reaction effectively. google.com

The following table provides examples of optimized reaction conditions for the synthesis of a derivative of this compound.

| Reactant A | Reactant B | Solvent | Base | Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) |

| tert-butyl N-((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl) cyclohexyl) carbamate | ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate | Acetonitrile | Triethylamine | 50 -> 60 | 8 | 93.0 | 98.96 |

| tert-butyl N-((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl) cyclohexyl) carbamate oxalate (B1200264) salt | ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride salt | Acetonitrile | Triethylamine | 10 -> 70 | 7 | - | 98.50 |

Alternative Synthetic Pathways and Intermediate Derivatization

Multi-step Reactions with Controlled Heating and Hydrolysis

The synthesis of this compound and its derivatives can be achieved through various multi-step pathways that involve controlled heating and hydrolysis stages. A common precursor for these syntheses is 2-chloro-5-(cyanomethyl)pyridine.

One synthetic route involves the hydrolysis of the nitrile group of 2-chloro-5-(cyanomethyl)pyridine to a carboxylic acid. This transformation is typically carried out by heating the nitrile in the presence of a strong acid, such as concentrated sulfuric acid, in a suitable solvent like ethanol (B145695). The reaction mixture is refluxed for several hours to ensure complete conversion. echemi.com Following the reaction, a careful workup procedure involving neutralization with a base, such as sodium bicarbonate, is necessary to isolate the desired carboxylic acid ester. echemi.com

In a different approach, the synthesis of N-(5-chloropyridin-2-yl)-2-[4-(N,N-dimethylcarbamimidoyl)-benzoylamino]-5-methoxybenzamide involves a multi-step process with controlled heating. One of the key steps is the reaction of a precursor with thionyl chloride, which is heated to 80-85°C for 3 hours under a nitrogen atmosphere. tdcommons.org This is followed by distillation and co-distillation with toluene (B28343) to remove excess reagents and byproducts. tdcommons.org

The hydrolysis of ester derivatives to the corresponding carboxylic acid is another critical step in some synthetic pathways. This is often achieved by treating the ester with a base, such as sodium hydroxide, in a solvent mixture, followed by acidification to precipitate the carboxylic acid.

Purification Techniques for Precursors (e.g., Water-Mediated Crystallization)

The purity of the final product is highly dependent on the purity of the precursors and intermediates. Various purification techniques are employed throughout the synthetic process.

Crystallization is a widely used method for purifying solid intermediates. For instance, after a reaction, the resulting solid can be filtered, washed with an appropriate solvent like ethyl acetate (B1210297), and then dried. tdcommons.org In some cases, anti-solvents are used to induce precipitation and improve the yield and purity of the crystalline product. tdcommons.org Hydrocarbon solvents and ether solvents are often used as anti-solvents. tdcommons.org

Water-mediated crystallization is another effective purification technique. After quenching a reaction with water, the crude product often precipitates out of the aqueous solution. This solid can then be collected by filtration, washed with water, and dried to yield a purified product. For example, in the synthesis of a derivative of this compound, the reaction mass was cooled and water was added, leading to the precipitation of the product which was then filtered and washed with water. google.com

Column chromatography is also a common purification method, particularly for removing impurities that are difficult to separate by crystallization. Silica (B1680970) gel is a frequently used stationary phase, and a gradient of solvents, such as ethyl acetate and hexanes, can be employed to elute the desired compound. echemi.com

The purity of the compounds is often assessed using analytical techniques like High-Performance Liquid Chromatography (HPLC). A typical HPLC method might use a C18 column and a mobile phase consisting of a buffer and an organic solvent like acetonitrile. tdcommons.org

Chemical Reactivity and Derivatization Strategies

Nucleophilic Substitution Reactions on the Pyridine Ring

The pyridine ring in this compound is susceptible to nucleophilic substitution reactions. The electron-withdrawing nature of the nitrogen atom in the pyridine ring makes the carbon atoms at the 2, 4, and 6 positions electron-deficient and thus prone to attack by nucleophiles. uoanbar.edu.iq The presence of a chlorine atom at the 5-position further influences the reactivity of the ring.

The reactivity of the pyridine ring towards nucleophilic substitution is significantly greater than that of a benzene (B151609) ring. uoanbar.edu.iq Nucleophilic attack generally occurs at the 2- and 4-positions, which are more electron-deficient than the 3-position. uoanbar.edu.iq The stability of the intermediate carbanion (Meisenheimer complex) plays a crucial role in determining the position of substitution. Intermediates where the negative charge is delocalized onto the electronegative nitrogen atom are particularly stable. uoanbar.edu.iq

While the 2-position is generally more electron-deficient, the reactivity can be influenced by other factors. For example, in some cases, the 4-position can be more reactive due to the stability of the corresponding Wheland complex. uoanbar.edu.iq The Chichibabin reaction, which involves amination with sodium amide, is a classic example of nucleophilic substitution on the pyridine ring, typically occurring at the 2-position. abertay.ac.uk

Reactions of the Carboxylic Acid Functionality

The carboxylic acid group of this compound is a versatile functional group that can undergo a variety of reactions, allowing for the synthesis of numerous derivatives. khanacademy.org These reactions typically involve nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by another nucleophile. khanacademy.org

Esterification: Carboxylic acids react with alcohols in the presence of an acid catalyst, such as sulfuric acid, to form esters. libretexts.orgathabascau.ca This reaction, known as the Fischer esterification, is reversible. libretexts.org To drive the reaction to completion, it is common to use an excess of the alcohol or to remove the water formed during the reaction. libretexts.org For example, reacting this compound with ethanol in the presence of sulfuric acid would yield ethyl 2-(5-chloropyridin-2-yl)acetate. echemi.com

Amide Formation: Carboxylic acids can be converted to amides by reacting them with amines. pressbooks.pub This reaction often requires heating to high temperatures to drive off the water that is formed. libretexts.org Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate the reaction at lower temperatures. khanacademy.org The carboxylic acid first reacts with DCC to form a highly reactive intermediate, which is then attacked by the amine to form the amide. khanacademy.org

Acid Chloride Formation: Carboxylic acids can be converted to the more reactive acid chlorides by treatment with reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). pressbooks.publibretexts.org The acid chloride can then be used to synthesize a variety of other carboxylic acid derivatives, such as esters and amides, under milder conditions. pressbooks.pub

The following table summarizes some common reactions of the carboxylic acid functionality.

| Reaction | Reagent(s) | Product |

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester |

| Amide Formation | Amine, Heat or Coupling Agent (e.g., DCC) | Amide |

| Acid Chloride Formation | Thionyl Chloride (SOCl₂) or PCl₅ | Acid Chloride |

Esterification Reactions

Esterification of carboxylic acids is a fundamental transformation in organic synthesis. In the context of this compound derivatives, esterification is a key step in the synthesis of more complex molecules. For instance, the formation of N-(5-chloropyridin-2-yl)oxalamic acid ethyl ester is a notable example. This compound can be synthesized from 2-amino-5-chloropyridine. guiding-bio.compharmaffiliates.com The hydrochloride salt of this ester, ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride, is a known intermediate in the synthesis of certain pharmacologically relevant compounds. pharmacompass.comchemicalbook.compharmaffiliates.com

A general method for the preparation of N-(2-benzoyl-4-chlorophenyl)oxalamic acid ethyl ester involves the reaction of 2-amino-5-chlorobenzophenone (B30270) with ethyl oxalyl chloride in the presence of pyridine. orgsyn.org This reaction proceeds with high yield and the resulting ester can be used in subsequent cyclization reactions. orgsyn.org

| Reactant 1 | Reactant 2 | Product | Conditions | Yield |

| 2-Amino-5-chlorobenzophenone | Ethyl oxalyl chloride | N-(2-Benzoyl-4-chlorophenyl)oxalamic acid ethyl ester | Pyridine, Dichloromethane | 98% orgsyn.org |

This table showcases a representative esterification reaction leading to a key intermediate.

Amide Bond Formation Reactions

Amide bond formation is a cornerstone of medicinal chemistry and materials science. This compound and its activated derivatives are valuable precursors for the synthesis of a diverse range of amides. The acylation of 5-chloro-2-aminopyridine with various carboxylic acids can produce N-(5-chloro-pyridin-2-yl)-amides in excellent yields. researchgate.net

A common strategy for amide bond formation involves the use of coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to facilitate the reaction between a carboxylic acid and an amine. nih.gov For example, 2-(benzofuran-2-yl)acetic acid can be coupled with various aminophenols using EDC to generate the corresponding amides. nih.gov This methodology is broadly applicable and can be adapted for the synthesis of amides derived from this compound.

The direct reaction of a carboxylic acid with an amine is generally not favored as it leads to salt formation. libretexts.org Therefore, the use of activated carboxylic acid derivatives, such as acyl chlorides, is a more efficient method for amide synthesis. libretexts.orglibretexts.org

| Carboxylic Acid/Derivative | Amine | Coupling Agent/Method | Product | Yield |

| Carboxylic acid | 5-Chloro-2-aminopyridine | - | N-(5-chloro-pyridin-2-yl)-amides | 87-91% researchgate.net |

| 2-(Benzofuran-2-yl)acetic acid | 4-Aminophenol | EDC | 2-(Benzofuran-2-yl)-N-(4-hydroxyphenyl)acetamide | 74.4% nih.gov |

| 2-(Benzofuran-2-yl)acetic acid | 2-Amino-5-fluorophenol | EDC | 2-(Benzofuran-2-yl)-N-(4-fluoro-2-hydroxyphenyl)acetamide | 63.6% nih.gov |

This table provides examples of amide bond formation reactions utilizing different coupling strategies and starting materials.

Furthermore, a peptide composed of 16 amino acids has been designed to spontaneously form an amide bond with a protein partner through the reaction of lysine (B10760008) and asparagine side chains. nih.gov This reaction is efficient under various conditions, including in phosphate-buffered saline and at different temperatures. nih.gov

Oxidation and Reduction Reactions of Related Moieties

The pyridine ring and its substituents can undergo various oxidation and reduction reactions, which are crucial for modifying the electronic properties and reactivity of the molecule. While specific examples for the direct oxidation or reduction of the chloro-substituent on the this compound are not extensively detailed in the provided context, general principles of oxidation and reduction of similar heterocyclic systems are well-established.

For instance, the 5-(2'-deoxyuridinyl)methyl radical, a key intermediate in thymine (B56734) oxidation, is susceptible to both oxidation and reduction reactions in the absence of oxygen. nih.gov This highlights the potential for similar redox chemistry in related pyridine derivatives.

The reduction of carbonyl groups within derivatives of this compound is a common transformation. Aldehydes and ketones can be reduced to primary and secondary alcohols, respectively, using reagents like sodium borohydride (B1222165) or through catalytic hydrogenation. youtube.com More powerful reducing agents like lithium aluminum hydride are capable of reducing carboxylic acids and esters to primary alcohols. youtube.com

| Starting Material | Reagent(s) | Product | Reaction Type |

| Aldehyde/Ketone | Sodium borohydride, Acid quench | Primary/Secondary Alcohol | Reduction youtube.com |

| Aldehyde/Ketone | H₂, Raney Nickel | Primary/Secondary Alcohol | Reduction youtube.com |

| Carboxylic Acid/Ester | Lithium aluminum hydride | Primary Alcohol | Reduction youtube.com |

| Acid Chloride | H₂, Deactivated Palladium | Aldehyde | Reduction youtube.com |

This table summarizes common reduction reactions applicable to carbonyl-containing derivatives.

Cyclocondensation and Heterocyclic Annulation Strategies utilizing 5-chloropyridin-2-yl derivatives

Cyclocondensation and heterocyclic annulation reactions are powerful tools for the construction of complex polycyclic and heterocyclic systems. Derivatives of 5-chloropyridine are valuable building blocks in these strategies.

One notable example is the synthesis of highly functionalized 2,2'-bipyridines through the cyclocondensation of β-ketoenamides. nih.gov This method allows for the creation of unsymmetrically substituted bipyridine derivatives. The chloro-substituent on such a bipyridine can then serve as a handle for further functionalization through cross-coupling reactions. nih.gov

The reaction of 5-aminopyrazoles with arylidenepyruvic acids or their precursors (pyruvic acid and aromatic aldehydes) leads to the formation of pyrazolo[3,4-b]pyridine-6-carboxylic acids. researchgate.net The reaction conditions and the choice of starting materials can influence the regioselectivity of these cyclocondensation reactions. researchgate.net

Furthermore, the reaction of 1,6-di(thiophen-2-yl)hexane-1,6-dione in an acetic acid medium results in cyclocondensation products. nih.gov This type of acid-catalyzed intramolecular condensation can be envisioned for suitably substituted derivatives of this compound to form new heterocyclic rings.

| Reactants | Product | Reaction Type |

| β-Ketoenamides | Unsymmetrically substituted 2,2'-bipyridines | Cyclocondensation nih.gov |

| 5-Aminopyrazoles, Arylidenepyruvic acids | Pyrazolo[3,4-b]pyridine-6-carboxylic acids | Cyclocondensation researchgate.net |

| 1,6-Di(thiophen-2-yl)hexane-1,6-dione | Cyclized thiophene (B33073) derivatives | Cyclocondensation nih.gov |

This table illustrates various cyclocondensation strategies employing pyridine and other heterocyclic precursors.

Computational Chemistry and Molecular Modeling

Quantitative Structure-Activity Relationship (QSAR) Modeling for 2-(5-Chloropyridin-2-yl)acetic acid and its Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com The fundamental principle is that the variations in the activity of a group of molecules are dependent on the changes in their molecular features. researchgate.net A typical QSAR study involves several key steps: selecting a dataset of compounds with known activities, calculating molecular descriptors that characterize their structural and physicochemical properties, developing a mathematical model using statistical methods, and validating the model's predictive power. mdpi.com

For this compound, a QSAR study would involve the design and synthesis of a series of analogs. These analogs could be created by modifying specific parts of the molecule, as detailed in the table below.

Table 1: Hypothetical Analogs for a QSAR Study

| Parent Compound | Modification Site | Example Substituent (R) | Resulting Analog |

|---|---|---|---|

| This compound | Pyridine (B92270) Ring (position 5) | -F (Fluoro) | 2-(5-Fluoropyridin-2-yl)acetic acid |

| Pyridine Ring (position 5) | -Br (Bromo) | 2-(5-Bromopyridin-2-yl)acetic acid | |

| Pyridine Ring (position 5) | -CH₃ (Methyl) | 2-(5-Methylpyridin-2-yl)acetic acid |

Once the biological activities of these analogs are determined against a specific target, various molecular descriptors would be calculated. These descriptors fall into several categories:

Topological Descriptors: These describe the atomic connectivity in the molecule, such as molecular connectivity indices. nih.gov

Electronic Descriptors: These relate to the electron distribution, including properties like the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

Thermodynamic Descriptors: These include properties like heat of formation and hydration energy. nih.gov

Spatial (3D) Descriptors: These describe the three-dimensional shape of the molecule, such as molecular volume and surface area. nih.gov

By applying statistical methods like Multiple Linear Regression (MLR), a QSAR model can be generated. nih.gov A successful model can quantitatively explain how specific structural features influence activity and can be used to predict the activity of new, unsynthesized analogs, thereby guiding further research. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein) to form a stable complex. nih.gov This technique is crucial for understanding the structural basis of a ligand's biological activity and is widely used in drug design. nih.gov

A molecular docking study of this compound would require the 3D structure of a specific protein target. The simulation would then explore various possible binding poses of the compound within the protein's active site, calculating a binding affinity score for each pose. The most favorable poses reveal key molecular interactions.

Based on its structure, this compound has several functional groups capable of forming significant interactions with a protein target.

Table 2: Potential Molecular Interactions of this compound

| Functional Group | Potential Interaction Type | Description |

|---|---|---|

| Carboxylic Acid (-COOH) | Hydrogen Bond Donor/Acceptor | The hydroxyl group can donate a hydrogen bond, while the carbonyl oxygen can accept one. This group can also be deprotonated (-COO⁻) and form strong ionic interactions (salt bridges) with positively charged amino acid residues like Lysine (B10760008) or Arginine. |

| Pyridine Nitrogen | Hydrogen Bond Acceptor | The lone pair of electrons on the nitrogen atom can accept a hydrogen bond from donor residues like Serine or Threonine. |

| Chloro Group (-Cl) | Halogen Bonding, Hydrophobic | The chlorine atom can act as a weak hydrogen bond acceptor or participate in halogen bonds. It also contributes to hydrophobic interactions. |

Docking studies on similar heterocyclic compounds have shown that these types of interactions are critical for binding affinity. For instance, studies on pyrimido[4,5-b]quinolin derivatives targeting p38 MAP kinase have highlighted the importance of hydrogen bonds with residues like Aspartate in the active site. researchgate.net A similar analysis for this compound would provide valuable hypotheses about its mechanism of action at a molecular level.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. These different arrangements are called conformations, and understanding their relative energies is key to understanding a molecule's physical properties and biological activity, as only specific low-energy conformations are typically able to bind to a receptor.

For this compound, the most significant rotatable single bond is the C-C bond connecting the pyridine ring to the acetic acid side chain. Rotation around this bond will generate a series of different conformations. The relative energy of these conformations is determined by factors such as:

Steric Hindrance: Repulsive interactions that occur when atoms are forced too close together. In this molecule, steric clash could occur between the carboxylic acid group and the hydrogen atom at position 3 of the pyridine ring.

Torsional Strain: Strain associated with the eclipsing of bonds on adjacent atoms.

Electronic Effects: Attractive or repulsive interactions between electron clouds of different parts of the molecule.

A conformational analysis would calculate the potential energy of the molecule as a function of the dihedral angle of this rotatable bond. The resulting plot, known as an energy landscape, would show energy minima corresponding to stable, staggered conformations and energy maxima corresponding to unstable, eclipsed conformations. The molecule would spend most of its time in or near the low-energy conformations, which are the ones most likely to be biologically active.

Prediction of Molecular Descriptors Relevant to Biological Activity

Molecular descriptors are numerical values that encode information about the chemical structure of a molecule. They are fundamental to QSAR and are also used to predict a compound's pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). Public databases like PubChem provide computationally predicted descriptors for a vast number of compounds. nih.gov

Table 3: Predicted Molecular Descriptors for this compound

| Descriptor | Value | Significance |

|---|---|---|

| Molecular Formula | C₇H₆ClNO₂ | Defines the elemental composition of the molecule. uni.lu |

| Monoisotopic Mass | 171.00871 Da | The exact mass of the molecule with its most abundant isotopes. uni.lu |

| XlogP (predicted) | 1.0 | A measure of the molecule's lipophilicity (oil/water partition coefficient). A positive value suggests it is more soluble in lipids than in water, which is relevant for membrane permeability. uni.lu |

| Hydrogen Bond Donors | 1 | The number of groups (in this case, the -OH of the carboxylic acid) that can donate a hydrogen atom to a hydrogen bond. |

| Hydrogen Bond Acceptors | 3 | The number of sites (the two oxygens of the carboxylic acid and the pyridine nitrogen) that can accept a hydrogen atom in a hydrogen bond. |

| Predicted CCS (Ų) | [M+H]⁺: 129.5 | The predicted Collision Cross Section (CCS) provides information about the size and shape of the molecule in the gas phase. uni.lu |

These descriptors provide a quantitative snapshot of the molecule's fundamental properties. For example, the XlogP value of 1.0 suggests a degree of lipophilicity that may allow the compound to cross biological membranes. The counts of hydrogen bond donors and acceptors are critical for predicting its interaction patterns with biological macromolecules. uni.lu

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR spectroscopy of 2-(5-Chloropyridin-2-yl)acetic acid reveals a distinct set of signals corresponding to the different types of protons in the molecule. The aromatic protons on the pyridine (B92270) ring typically appear as multiplets in the downfield region of the spectrum due to the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the nitrogen atom and the chlorine substituent. The methylene (B1212753) protons of the acetic acid moiety are observed as a singlet, shifted downfield by the adjacent carboxylic acid group and the pyridine ring. The acidic proton of the carboxylic acid group is often broad and its chemical shift can be highly variable depending on the solvent and concentration.

A representative ¹H NMR spectrum of a related compound, 2-chloropyridine (B119429), shows signals in the aromatic region between 7.23 and 8.387 ppm. chemicalbook.com For this compound, the protons on the pyridine ring would exhibit specific splitting patterns. The proton at position 3 would likely appear as a doublet, coupled to the proton at position 4. The proton at position 4 would be a doublet of doublets, coupled to the protons at positions 3 and 6. The proton at position 6 would present as a doublet, coupled to the proton at position 4. The methylene protons adjacent to the pyridine ring would appear as a singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Position | Predicted Chemical Shift (ppm) | Multiplicity |

| H-3 | 7.30 - 7.50 | d |

| H-4 | 7.70 - 7.90 | dd |

| H-6 | 8.40 - 8.60 | d |

| -CH₂- | 3.80 - 4.00 | s |

| -COOH | 10.0 - 13.0 | br s |

Note: Predicted values are for illustrative purposes and actual experimental values may vary.

Carbon-13 (¹³C) NMR spectroscopy provides complementary information to ¹H NMR by detailing the carbon framework of the molecule. In the ¹³C NMR spectrum of this compound, distinct signals are expected for each unique carbon atom. The carbonyl carbon of the carboxylic acid group will appear significantly downfield, typically in the range of 170-180 ppm. The carbon atoms of the pyridine ring will resonate in the aromatic region (120-150 ppm), with their specific chemical shifts influenced by the positions of the nitrogen atom and the chlorine substituent. The methylene carbon will be observed in the aliphatic region, generally between 30 and 50 ppm.

For comparison, the ¹³C NMR spectrum of the parent compound, 2-chloropyridine, shows signals for the pyridine carbons at various chemical shifts. chemicalbook.com In this compound, the carbon attached to the chlorine (C-5) and the carbon adjacent to the nitrogen (C-2 and C-6) will have characteristic shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Position | Predicted Chemical Shift (ppm) |

| C-2 | 150 - 155 |

| C-3 | 122 - 125 |

| C-4 | 138 - 142 |

| C-5 | 130 - 135 |

| C-6 | 148 - 152 |

| -CH₂- | 40 - 45 |

| -COOH | 170 - 175 |

Note: Predicted values are for illustrative purposes and actual experimental values may vary.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum reveals correlations between protons that are spin-spin coupled. libretexts.org For this compound, cross-peaks would be observed between the coupled protons on the pyridine ring (H-3 with H-4, and H-4 with H-6), confirming their adjacent positions. libretexts.orgmagritek.com The absence of a cross-peak between the methylene protons and the aromatic protons would confirm the separation by the C-2 carbon of the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. osti.govhmdb.ca This is invaluable for assigning the carbon signals based on their attached protons. For instance, the signal for the methylene protons (-CH₂) would show a cross-peak with the signal for the methylene carbon, and the signals for the aromatic protons (H-3, H-4, and H-6) would correlate with their respective carbon atoms (C-3, C-4, and C-6).

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. escholarship.org This information allows for the determination of the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule with a high degree of confidence. For this compound (C₇H₆ClNO₂), the expected monoisotopic mass is approximately 171.0087 Da. uni.luchemicalbook.com HRMS analysis would be able to confirm this mass with a very low margin of error, distinguishing it from other compounds with the same nominal mass but different elemental compositions.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like carboxylic acids. escholarship.orgnih.gov In ESI-MS, the sample is dissolved in a suitable solvent and sprayed through a charged capillary, generating gas-phase ions. researchgate.net

For this compound, ESI-MS analysis can be performed in both positive and negative ion modes. In the positive ion mode, the protonated molecule [M+H]⁺ with an m/z of approximately 172.0160 would be observed. uni.lu In the negative ion mode, the deprotonated molecule [M-H]⁻ with an m/z of approximately 170.0014 would be the predominant species. uni.lu The presence of chlorine would also be evident from the isotopic pattern, with a characteristic M+2 peak approximately one-third the intensity of the M peak due to the natural abundance of the ³⁷Cl isotope.

Table 3: Predicted ESI-MS Adducts for this compound

| Adduct | Ionization Mode | Predicted m/z |

| [M+H]⁺ | Positive | 172.0160 |

| [M+Na]⁺ | Positive | 193.9979 |

| [M-H]⁻ | Negative | 170.0014 |

Source: PubChem uni.lu

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments can provide further structural information. For example, a common fragmentation pathway for the [M+H]⁺ ion would be the loss of water (H₂O) or carbon monoxide (CO) from the carboxylic acid group.

Prediction of Collision Cross Section (CCS) Values for Ion Mobility

Ion mobility spectrometry (IMS) provides an additional dimension of separation based on the size, shape, and charge of an ion as it travels through a buffer gas. mdpi.comnih.gov The collision cross section (CCS) is a key parameter derived from IMS and represents the effective area of the ion that interacts with the buffer gas. mdpi.com Predicting CCS values has become a valuable tool in the structural annotation and identification of compounds, especially for non-intentionally added substances and in metabolomics. mdpi.comsemanticscholar.org

For this compound, predicted CCS values have been calculated using computational models. These models, often based on machine learning algorithms like support vector machines (SVM), utilize molecular descriptors to estimate the CCS for different ionic adducts of the molecule. semanticscholar.orgnih.gov The accuracy of these predictions is typically high, with relative errors often below 5%. semanticscholar.orgnih.gov Such predictions enhance the confidence in identifying this compound in complex mixtures when experimental standards are unavailable. semanticscholar.orgnih.gov

Below is a table of predicted CCS values for various adducts of this compound, calculated using the CCSbase. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 172.01599 | 129.5 |

| [M+Na]⁺ | 193.99793 | 139.1 |

| [M-H]⁻ | 170.00143 | 130.8 |

| [M+NH₄]⁺ | 189.04253 | 148.9 |

| [M+K]⁺ | 209.97187 | 135.6 |

| [M+H-H₂O]⁺ | 154.00597 | 124.5 |

| [M+HCOO]⁻ | 216.00691 | 147.1 |

| [M+CH₃COO]⁻ | 230.02256 | 174.2 |

| [M+Na-2H]⁻ | 191.98338 | 136.1 |

| [M]⁺ | 171.00816 | 131.2 |

| [M]⁻ | 171.00926 | 131.2 |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for determining the purity of this compound and for its isolation from reaction mixtures and impurities. High-performance liquid chromatography and thin-layer chromatography are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of this compound. Reversed-phase HPLC (RP-HPLC) is a frequently used mode for analyzing this and related compounds. researchgate.netpensoft.net

A typical RP-HPLC method might employ a C18 column with a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, like a phosphate (B84403) buffer, at a specific pH. researchgate.netpensoft.net The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and the polar mobile phase. The retention time (tR), the time it takes for the analyte to pass through the column, is a characteristic parameter used for its identification. For instance, in the analysis of related thiophene (B33073) acetic acid derivatives, retention times have been reported to be in the range of 26 to 39 minutes under specific gradient conditions. nih.gov The purity of the compound is often determined by the peak area percentage in the chromatogram. For some related compounds, purities of over 95% as determined by HPLC have been reported. lgcstandards.com

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18 | researchgate.net |

| Mobile Phase | Acetonitrile:Phosphate buffer (pH 3) (50:50 v/v) | researchgate.net |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Detection | UV at 225 nm | researchgate.net |

| Purity of a related compound | >95% | lgcstandards.com |

Thin Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used for the qualitative analysis of this compound. It is often used to monitor the progress of a reaction, identify compounds present in a mixture, and determine the purity of a substance.

In TLC, a small amount of the sample is spotted onto a plate coated with a thin layer of an adsorbent material, typically silica (B1680970) gel. The plate is then placed in a developing chamber containing a suitable mobile phase. The mobile phase moves up the plate by capillary action, and the components of the sample mixture are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase.

The position of the compound on the developed chromatogram is identified by its retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. Different solvent systems can be employed to achieve optimal separation. For acidic compounds like this compound, a common mobile phase might consist of a mixture of a nonpolar solvent like hexane (B92381) or chloroform (B151607) and a more polar solvent like ethyl acetate (B1210297) or methanol, often with the addition of a small amount of acetic acid to suppress the ionization of the carboxylic acid group and reduce tailing. google.comresearchgate.net Visualization of the spots can be achieved under UV light or by using various staining reagents. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared radiation, it absorbs energy at specific frequencies corresponding to the vibrational modes of its bonds. An IR spectrum is a plot of absorbance or transmittance versus frequency (or wavenumber).

For this compound, the IR spectrum would exhibit characteristic absorption bands for the functional groups present. The carboxylic acid group gives rise to a broad O-H stretching band typically in the region of 3300-2500 cm⁻¹ and a strong C=O (carbonyl) stretching band around 1700-1725 cm⁻¹. The C-Cl stretching vibration of the chloropyridine ring would appear in the fingerprint region, generally between 800 and 600 cm⁻¹. Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the pyridine ring typically appear in the 1600-1450 cm⁻¹ region. The C-O stretching and O-H bending vibrations of the carboxylic acid group would also be present, often around 1300 cm⁻¹ and 1400 cm⁻¹, respectively. researchgate.net

Biological Activities and Mechanistic Investigations

Anticancer Activity and Associated Mechanisms of Action

While direct studies on the anticancer properties of 2-(5-Chloropyridin-2-yl)acetic acid are limited, research into structurally related N-heteroaryl acetic acid salts and other acetic acid derivatives provides significant insights into the potential mechanisms by which this class of compounds may exert anti-tumor effects. These investigations highlight actions against cancer cell growth, the induction of programmed cell death, and interactions with key molecular pathways.

Derivatives of heteroaryl acetic acids have demonstrated notable cytotoxic effects against various cancer cell lines. For instance, studies on N-heteroaryl acetic acid salts have shown potent anticancer activity against breast cancer cells. nih.gov One particular derivative, 4-benzyl-1-(carboxymethyl) pyridinium (B92312) bromide, exhibited a significant inhibitory effect on the proliferation of a breast cancer cell line with a low IC₅₀ value, which represents the concentration of a drug that is required for 50% inhibition in vitro. nih.gov Similarly, Gossypol-acetic acid (GAA), another acetic acid derivative, has been shown to inhibit the proliferation of gastric cancer cells. nih.gov These findings suggest that the acetic acid moiety, when combined with various heterocyclic structures, can be a key pharmacophore for inhibiting cancer cell growth.

| Compound | Target Cell Line | IC₅₀ Value (µM) |

|---|---|---|

| 4-benzyl-1-(carboxymethyl) pyridinium bromide | Breast Cancer Cell Line | 32 |

A primary mechanism for the anticancer activity of related acetic acid derivatives is the induction of apoptosis, or programmed cell death, and the halting of the cell division cycle. Research has shown that Gossypol-acetic acid can induce G1 phase cell cycle arrest and promote apoptosis in gastric cancer cells. nih.gov More detailed mechanistic studies on N-heteroaryl acetic acid salts revealed that their pro-apoptotic effects are linked to the regulation of key genes involved in the apoptosis pathway. nih.gov Treatment with these compounds led to a significant increase in the expression of pro-apoptotic genes such as Bim, Bax, Bak, Caspase-3, and Caspase-8, while concurrently decreasing the expression of the anti-apoptotic gene Bcl-2. nih.gov This shift in the balance of pro- and anti-apoptotic proteins creates an intracellular environment that favors cell death, thereby eliminating cancerous cells.

| Gene | Function | Observed Change in Expression |

|---|---|---|

| Bcl-2 | Anti-apoptotic | Significant Decrease |

| Bim | Pro-apoptotic | Significant Increase |

| Bax | Pro-apoptotic | Significant Increase |

| Bak | Pro-apoptotic | Significant Increase |

| Caspase-3 | Executioner Caspase (Pro-apoptotic) | Significant Increase |

| Caspase-8 | Initiator Caspase (Pro-apoptotic) | Significant Increase |

The anticancer effects of this class of compounds are rooted in their interaction with specific molecular targets within cancer signaling pathways. Molecular docking simulations and subsequent in vitro assays have identified histone deacetylase (HDAC) as a primary target for N-heteroaryl acetic acid salts. nih.gov One of the tested compounds showed effective anti-HDAC activity with an IC₅₀ value of 1.1 µM. nih.gov HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition can lead to the re-expression of silenced tumor suppressor genes. Furthermore, network pharmacology approaches have suggested that the anticancer effects of derivatives like Gossypol-acetic acid are mediated through multiple targets and signaling pathways, with the PI3K-Akt signaling pathway being identified as the most prominent. nih.gov The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth, and its inhibition is a key strategy in cancer therapy.

Anticoagulant Properties and Factor Xa Inhibition

Beyond its potential in oncology, this compound is a fundamentally important molecule in the development of anticoagulants. It serves as a key precursor in the synthesis of a major direct oral anticoagulant, which functions by precisely targeting a central component of the blood coagulation cascade.

This compound, and more directly its close derivative 2-((5-Chloropyridin-2-yl)amino)-2-oxoacetic acid, is a crucial intermediate in the chemical synthesis of Edoxaban. finechemical.netgoogle.com Edoxaban is a potent and selective direct inhibitor of Factor Xa, a key enzyme in the coagulation cascade. drugs.comdrugbank.com The synthesis of Edoxaban involves incorporating the chloropyridine-containing moiety, which is critical for the drug's activity. google.com The presence of 2-((5-Chloropyridin-2-yl)amino)-2-oxoacetic acid has been identified as an impurity in the final Edoxaban product, underscoring its role in the manufacturing process. drjcrbio.com The development of Factor Xa inhibitors like Edoxaban represents a significant advancement over older anticoagulants, offering more predictable effects without the need for routine monitoring. drugs.comdrugbank.com

The anticoagulant effect of Edoxaban, and thus the therapeutic relevance of its precursor this compound, stems from the targeted inhibition of Factor Xa. The coagulation cascade is a series of enzymatic reactions that results in the formation of a stable fibrin (B1330869) blood clot and involves two main initiating pathways: the intrinsic and extrinsic pathways. nih.gov Both pathways converge on the activation of Factor X (Stuart-Prower factor) to its active form, Factor Xa. nih.govnih.gov

Factor Xa then plays a pivotal role in the common pathway of coagulation by catalyzing the conversion of prothrombin (Factor II) to thrombin (Factor IIa). nih.gov Thrombin is the final key enzyme that cleaves soluble fibrinogen into insoluble fibrin monomers, which then polymerize to form the fibrin mesh that stabilizes the initial platelet plug. nih.govnih.gov

By directly and selectively inhibiting Factor Xa, Edoxaban interrupts the coagulation cascade at this critical juncture. drugs.comdrugbank.com This inhibition prevents the amplification of the clotting process by blocking the generation of thrombin, thereby exerting a powerful anticoagulant effect. drugs.comnih.gov The 5-chloropyridine structure within the molecule is considered important for this high-affinity interaction with Factor Xa. nih.gov This mechanism effectively prevents the formation of thrombi, making it valuable for treating and preventing conditions like deep vein thrombosis, pulmonary embolism, and stroke in patients with nonvalvular atrial fibrillation. drugbank.comnih.gov

Potential Antimicrobial Activity

While direct studies on the antimicrobial properties of this compound are not extensively documented in publicly available research, the structural components of the molecule, namely the chloropyridine and acetic acid moieties, are present in various compounds known to exhibit antimicrobial effects.

Research into other chloropyridine derivatives has shown promise. For instance, a study on new 2-amino-4-chloropyridine (B16104) derivatives demonstrated in-vitro antimicrobial effects against several Gram-positive and Gram-negative bacteria, as well as some fungi. researchgate.net The investigation highlighted that compounds featuring the chloropyridine ring showed variable and modest activity against strains like Staphylococcus aureus, Bacillus cereus, Escherichia coli, and Pseudomonas aeruginosa. researchgate.net Similarly, other research has focused on synthesizing pyridine (B92270) derivatives substituted at the C-2 and C-6 positions, with some of these compounds showing a range of modest in vitro activity against various microorganisms. researchgate.net

Furthermore, acetic acid and its derivatives have been explored for their antimicrobial properties. Phenylacetic acid, isolated from Streptomyces humidus, has been shown to completely inhibit the growth of several pathogenic fungi and bacteria at concentrations between 10 to 50 μg/ml. nih.gov Pyrimidine (B1678525) analogs, which share structural similarities with the pyridine ring, have also been investigated for their antifungal activity against human-pathogenic fungi. nih.gov A series of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives have demonstrated antibacterial activity, primarily against Gram-positive bacterial strains, with some compounds showing efficacy similar to or higher than reference drugs like oxacillin. These findings suggest that the presence of an electron-withdrawing substituent on an associated phenyl ring can be favorable for antibacterial response.

Given that the core structure of this compound contains both a pyridine ring with an electron-withdrawing chloro group and an acetic acid side chain, it is plausible that this compound or its derivatives could be subjects for future antimicrobial screening.

Anticonvulsant Activity of Derivatives

The investigation into the anticonvulsant properties of direct derivatives of this compound is an emerging area of research. However, extensive studies have been conducted on structurally related acetamide (B32628) derivatives, which provide a strong rationale for exploring the potential of N-substituted acetamides derived from this compound as anticonvulsant agents.

Research has shown that N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives possess anticonvulsant activity. nih.gov These compounds were designed as analogs of active pyrrolidine-2,5-diones, indicating that the acetamide structure is a key pharmacophore. nih.gov Similarly, studies on 2-(5-methyl-2,3-dioxoindolin-1-yl)acetamide derivatives found that several compounds were protective against pentylenetetrazole (PTZ)-induced seizures. nih.gov

A significant body of work on (2,5-dioxopyrrolidin-1-yl)(phenyl)acetamides has demonstrated broad-spectrum anticonvulsant activity in both the maximal electroshock (MES) and 6 Hz seizure models in mice. nih.gov One of the most potent compounds from this series, which features a phenylacetamide core, showed a median effective dose (ED₅₀) of 45.6 mg/kg in the MES test and 39.5 mg/kg in the 6 Hz test. nih.gov The likely mechanism of action for this class of compounds involves the inhibition of L-type calcium channels. nih.gov

The following table summarizes the anticonvulsant activity of selected (2,5-Dioxopyrrolidin-1-yl)(phenyl)acetamide derivatives, which serve as models for the potential activity of acetamides derived from this compound.

| Compound | Maximal Electroshock (MES) Test ED₅₀ (mg/kg) | 6 Hz (32 mA) Seizure Model ED₅₀ (mg/kg) | Neurotoxicity (TD₅₀) (mg/kg) | Reference |

|---|---|---|---|---|

| Compound 30 | 45.6 | 39.5 | 162.4 | nih.gov |

These findings strongly suggest that the synthesis and screening of N-substituted acetamides derived from this compound could yield novel anticonvulsant candidates. The presence of the chloropyridine moiety might further influence the pharmacokinetic and pharmacodynamic properties of such derivatives.

Investigation of Anti-Fibrosis Activity (for related pyridine derivatives)

While direct studies on the anti-fibrosis activity of this compound are limited, extensive research on related pyridine derivatives demonstrates the potential of this chemical class in treating fibrotic diseases.

A notable study focused on the design and synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives, which were evaluated for their anti-fibrotic activities against immortalized rat hepatic stellate cells (HSC-T6). epo.orgvolsenchem.com Hepatic stellate cells are the primary cells responsible for collagen synthesis in liver fibrosis. epo.org In this study, fourteen of the synthesized compounds exhibited better anti-fibrotic activity than the reference drugs Pirfenidone and Bipy55′DC. epo.orgvolsenchem.com The most potent compounds were ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q), with IC₅₀ values of 45.69 μM and 45.81 μM, respectively. epo.orgvolsenchem.com Further investigation showed that these compounds effectively inhibited the expression of collagen and the content of hydroxyproline (B1673980) in the cell culture medium. volsenchem.com The mechanism of action for some pyridine derivatives has been linked to the inhibition of collagen prolyl-4-hydroxylase (CP4H). epo.org

Another class of pyridine derivatives, the chromeno[2,3-b]pyridines, has also been investigated for anti-fibrotic effects. One such derivative was found to exert anti-fibrotic and anti-inflammatory effects in human corneal fibroblasts by suppressing the expression of COX-2, Smad2, and STAT3, and upregulating Nrf2 and HO-1 expression. aartipharmalabs.com This compound also reduced the production of extracellular matrix proteins like fibronectin and collagen I. aartipharmalabs.com

The anti-fibrotic activities of selected 2-(pyridin-2-yl) pyrimidine derivatives are summarized in the table below.

| Compound | Structure | Anti-fibrotic Activity (IC₅₀ in μM) | Reference |

|---|---|---|---|

| Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) | 2-(Pyridin-2-yl) pyrimidine derivative | 45.69 | epo.orgvolsenchem.com |

| Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) | 2-(Pyridin-2-yl) pyrimidine derivative | 45.81 | epo.orgvolsenchem.com |

These findings underscore the potential of pyridine-containing compounds, such as this compound and its derivatives, as scaffolds for the development of new anti-fibrotic agents.

Enzyme and Receptor Interaction Studies

Derivatives of this compound have been identified as crucial intermediates in the synthesis of clinically significant enzyme inhibitors. Specifically, Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate, a direct derivative of the parent compound, is a key intermediate in the synthesis of Edoxaban. epo.orgvolsenchem.comaartipharmalabs.comleadpharmaceutical.comgoogle.com

Edoxaban is a potent, selective, and orally bioavailable direct inhibitor of Factor Xa, a critical enzyme in the coagulation cascade. nih.gov By inhibiting Factor Xa, Edoxaban prevents the conversion of prothrombin to thrombin, thereby exerting an anticoagulant effect used in the prevention and treatment of thromboembolic diseases. nih.gov The synthesis of Edoxaban involves the reaction of Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride with other complex intermediates. epo.orggoogle.com The chloropyridine moiety of this precursor becomes an integral part of the final Edoxaban molecule, which binds to the S1 subsite of the Factor Xa enzyme. nih.gov The presence of the neutral chlorothiophene ligand, structurally related to the chloropyridine ring, in the S1 subsite is crucial for combining high potency with good oral bioavailability. nih.gov

This established role of a this compound derivative as a building block for a specific enzyme inhibitor provides strong evidence of the utility of this scaffold in medicinal chemistry for targeting enzyme active sites.

Furthermore, other pyridine-containing compounds have been investigated for their interactions with various receptors and enzymes. For example, certain 2-(arylethynyl)pyridines have been developed as antagonists for the human metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5). researchgate.net The antifungal antibiotic UK-2A, which contains a picolinic acid moiety (a pyridine carboxylic acid), is a potent inhibitor of the cytochrome bc1 complex at the Qi site. researchgate.net These examples further illustrate the versatility of the pyridine scaffold in designing molecules that can interact with a range of biological targets.

Advanced Research Applications and Future Directions

Design and Synthesis of Novel Derivatives with Enhanced Biological Profiles

The core structure of 2-(5-Chloropyridin-2-yl)acetic acid serves as a valuable building block for the generation of new chemical entities with potentially improved efficacy, selectivity, and pharmacokinetic properties. Research in this area is primarily driven by systematic modifications of the molecule to understand its interaction with biological targets.

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For derivatives of this compound, SAR studies involve synthesizing a series of analogues where specific parts of the molecule are systematically altered. For instance, the position and nature of the substituent on the pyridine (B92270) ring, or modifications to the acetic acid side chain, can lead to significant changes in biological effect.